

Spectroscopic Profile of Gamma-Octalactone: An In-depth Technical Guide

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Compound of Interest

Compound Name: *gamma-Octalactone*

Cat. No.: *B087194*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **gamma-octalactone**, a widely used fragrance and flavor compound. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for identification, quality control, and research applications.

Spectroscopic Data Presentation

The following tables summarize the key quantitative spectroscopic data for **gamma-octalactone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **gamma-octalactone** exhibits characteristic signals corresponding to the different protons in its structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)
H-5 (CH)	~4.50	Multiplet	-
H-2 (CH ₂)	~2.53	Multiplet	-
H-3 (CH ₂)	~2.34 & ~1.87	Multiplet	-
H-4' (CH ₂)	~1.74	Multiplet	-
H-5', H-6' (CH ₂)	~1.61 - 1.33	Multiplet	-
H-7' (CH ₃)	~0.92	Triplet	~6.8

Note: The assignments are based on typical chemical shifts for similar structures and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment	Chemical Shift (δ) (ppm)
C-1 (C=O)	~177
C-5 (CH-O)	~81
C-4' (CH ₂)	~35
C-2 (CH ₂)	~29
C-3 (CH ₂)	~28
C-5' (CH ₂)	~25
C-6' (CH ₂)	~22
C-7' (CH ₃)	~14

Note: These are approximate chemical shifts. For precise values, it is recommended to consult a spectral database or acquire experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of **gamma-octalactone** shows characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Frequency (cm ⁻¹)	Vibrational Mode	Functional Group
~2950-2850	C-H stretch	Alkane (CH ₂ , CH ₃)
~1770	C=O stretch	γ-Lactone
~1170	C-O stretch	Ester

Mass Spectrometry (MS)

The mass spectrum of **gamma-octalactone** obtained by electron ionization (EI) shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Proposed Fragment
142	Low	[M] ⁺ (Molecular Ion)
85	100	[M - C ₄ H ₉] ⁺
57	Moderate	[C ₄ H ₉] ⁺
56	Moderate	[C ₄ H ₈] ⁺
41	Moderate	[C ₃ H ₅] ⁺
29	High	[C ₂ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data of **gamma-octalactone**.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **gamma-octalactone** for structural elucidation.

Materials:

- **Gamma-octalactone** sample
- Deuterated chloroform (CDCl_3) with 0.03% tetramethylsilane (TMS)
- NMR tube (5 mm diameter)
- Pipette
- Vortex mixer

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **gamma-octalactone** for ^1H NMR or 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of CDCl_3 containing TMS in a clean, dry vial.
 - Ensure the sample is fully dissolved by gentle vortexing.
 - Using a pipette, transfer the solution into a clean NMR tube.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Data Acquisition:
 - For ^1H NMR:

- Acquire a single-pulse experiment.
- Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
- Use a pulse angle of 30-45 degrees.
- Set the relaxation delay to 1-2 seconds.
- Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- For ^{13}C NMR:
 - Acquire a proton-decoupled experiment (e.g., using a zgpg30 pulse program).
 - Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).
 - Use a pulse angle of 30 degrees.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the central peak of CDCl_3 for ^{13}C .
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the multiplicities and coupling constants in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of **gamma-octalactone** to identify its functional groups.

Materials:

- **Gamma-octalactone** sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Isopropanol or ethanol for cleaning
- Lint-free wipes

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).
- Sample Analysis:
 - Place a small drop of **gamma-octalactone** directly onto the center of the ATR crystal.
 - Ensure the crystal is fully covered by the sample.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically subtract the background spectrum from the sample spectrum.
 - Identify the major absorption bands and their corresponding wavenumbers (cm⁻¹).

- Correlate the observed bands with known vibrational frequencies of functional groups.
- Cleaning:
 - Thoroughly clean the ATR crystal with a lint-free wipe soaked in isopropanol to remove all traces of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate **gamma-octalactone** from any potential impurities and obtain its mass spectrum for identification and fragmentation analysis.

Materials:

- **Gamma-octalactone** sample
- A suitable volatile solvent (e.g., dichloromethane or hexane)
- GC-MS instrument equipped with a capillary column (e.g., DB-5ms or equivalent)
- Autosampler vials with caps

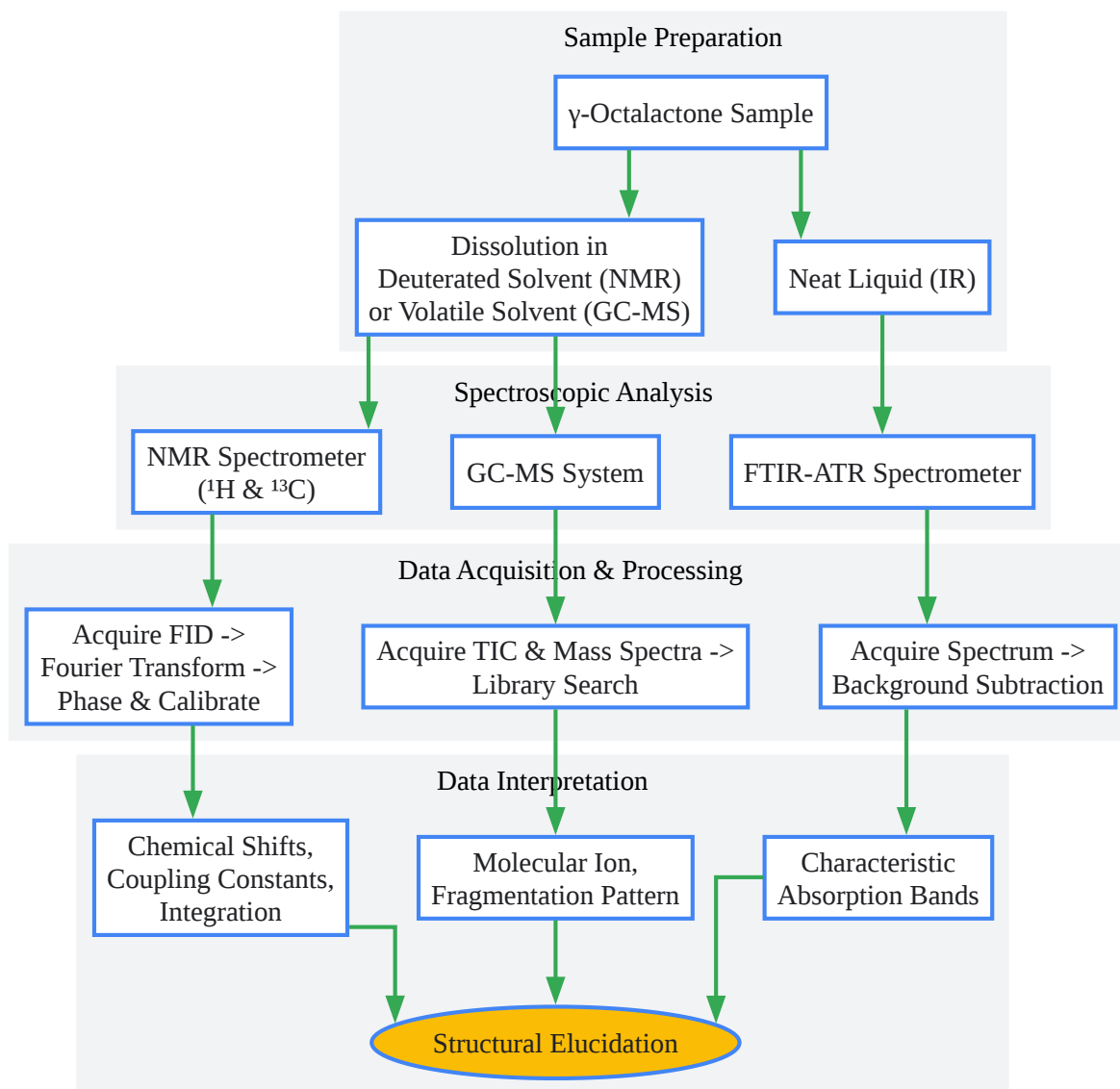
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **gamma-octalactone** (e.g., 100 ppm) in the chosen volatile solvent.
 - Transfer the solution to an autosampler vial and cap it.
- Instrument Setup:
 - Gas Chromatograph (GC):
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

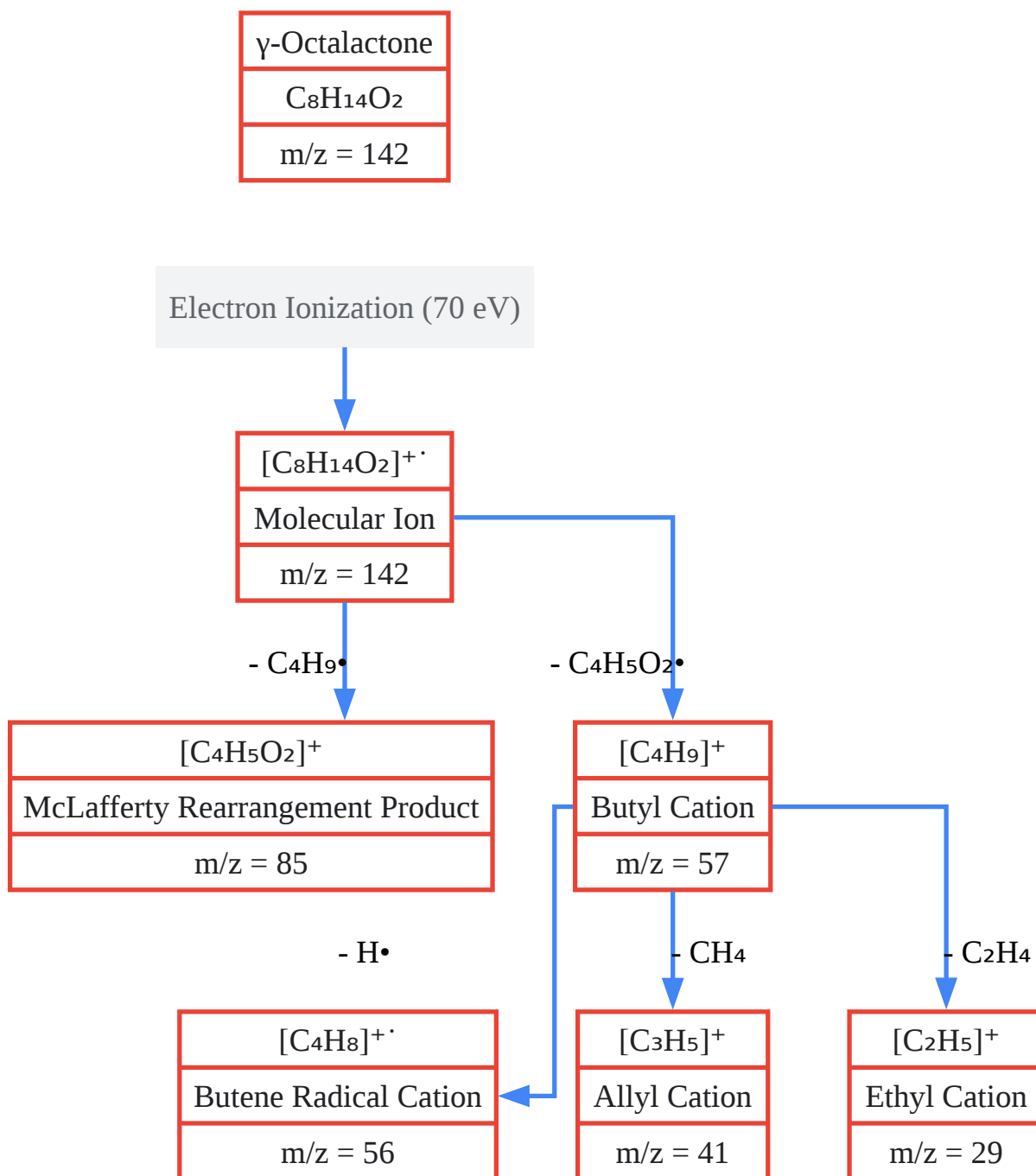
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min, and hold for a few minutes.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI)
 - Ionization Energy: 70 eV
 - Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of **gamma-octalactone** (e.g., 200 amu).
 - Ion Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
- Data Acquisition:
 - Inject a small volume of the sample solution (e.g., 1 µL) into the GC.
 - The GC will separate the components of the sample, and the MS will acquire mass spectra of the eluting compounds.
- Data Analysis:
 - Identify the peak corresponding to **gamma-octalactone** in the total ion chromatogram (TIC).
 - Extract the mass spectrum for that peak.
 - Identify the molecular ion peak and the major fragment ions.
 - Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

Visualization of Methodologies

The following diagrams illustrate the logical flow of the spectroscopic analysis and the fragmentation pathway of **gamma-octalactone**.



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Workflow for Spectroscopic Analysis of γ -Octalactone.

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Proposed Mass Spectrometry Fragmentation of γ -Octalactone.

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